molecular formula C26H33N5O4 B11616528 N,N'-bis(4-butoxybenzyl)-5-nitropyrimidine-4,6-diamine

N,N'-bis(4-butoxybenzyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B11616528
M. Wt: 479.6 g/mol
InChI Key: GHFQZOYLPZOALT-UHFFFAOYSA-N
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Description

N4,N6-BIS[(4-BUTOXYPHENYL)METHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE: is a complex organic compound belonging to the class of pyrimidine derivatives This compound is characterized by the presence of butoxyphenyl groups attached to the pyrimidine ring, along with a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N6-BIS[(4-BUTOXYPHENYL)METHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common approach is the condensation of 4-butoxybenzaldehyde with appropriate amines to form intermediate Schiff bases, which are then cyclized with nitrated pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under optimized conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N4,N6-BIS[(4-BUTOXYPHENYL)METHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N4,N6-BIS[(4-BUTOXYPHENYL)METHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4,N6-BIS[(4-BUTOXYPHENYL)METHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N4,N6-BIS[(4-BUTOXYPHENYL)METHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE lies in its specific functional groups, which confer distinct chemical and biological properties. The butoxy groups enhance its solubility and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C26H33N5O4

Molecular Weight

479.6 g/mol

IUPAC Name

4-N,6-N-bis[(4-butoxyphenyl)methyl]-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C26H33N5O4/c1-3-5-15-34-22-11-7-20(8-12-22)17-27-25-24(31(32)33)26(30-19-29-25)28-18-21-9-13-23(14-10-21)35-16-6-4-2/h7-14,19H,3-6,15-18H2,1-2H3,(H2,27,28,29,30)

InChI Key

GHFQZOYLPZOALT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)CNC2=C(C(=NC=N2)NCC3=CC=C(C=C3)OCCCC)[N+](=O)[O-]

Origin of Product

United States

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